molecular formula C17H15NOS B276122 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one

Katalognummer B276122
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: BSADKQVPRYGWDA-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one is a synthetic compound that belongs to the class of thienopyridines. The compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Wirkmechanismus

The mechanism of action of 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting the production of reactive oxygen species (ROS) and modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The compound has also been shown to activate the expression of various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects
Studies have shown that 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one exhibits various biochemical and physiological effects. In vitro studies have shown that the compound possesses potent anti-inflammatory, antioxidant, and anticancer properties. The compound has also been shown to inhibit the expression of various pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that the compound exhibits neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one in lab experiments include its high purity and stability, ease of synthesis, and potent biological activity. However, the compound has certain limitations such as its low solubility in water and its potential toxicity at high concentrations. Therefore, caution should be exercised when handling and using the compound in lab experiments.

Zukünftige Richtungen

There are several future directions for the scientific research of 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one. One direction is the development of new derivatives of the compound with improved pharmacological properties such as increased solubility and bioavailability. Another direction is the investigation of the compound's potential applications in the treatment of other diseases such as cardiovascular disease and inflammatory bowel disease. Additionally, the compound's mechanism of action and its effects on various signaling pathways should be further elucidated to better understand its biological activity. Finally, the compound's potential applications in material science and organic synthesis should be further explored.
In conclusion, 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The scientific research on this compound has the potential to lead to the development of new drugs and materials with unique properties.

Synthesemethoden

The synthesis of 4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one involves the reaction of 2-acetylthiophene with 2-methyl-4-nitrobenzaldehyde in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then reduced with sodium borohydride to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one has been widely studied for its potential applications in various fields of scientific research. In medicinal chemistry, the compound has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties such as luminescence and conductivity. In organic synthesis, the compound has been used as a versatile reagent for the preparation of various functionalized thienopyridines.

Eigenschaften

Produktname

4,6-dimethyl-2-(4-methylbenzylidene)thieno[2,3-b]pyridin-3(2H)-one

Molekularformel

C17H15NOS

Molekulargewicht

281.4 g/mol

IUPAC-Name

(2Z)-4,6-dimethyl-2-[(4-methylphenyl)methylidene]thieno[2,3-b]pyridin-3-one

InChI

InChI=1S/C17H15NOS/c1-10-4-6-13(7-5-10)9-14-16(19)15-11(2)8-12(3)18-17(15)20-14/h4-9H,1-3H3/b14-9-

InChI-Schlüssel

BSADKQVPRYGWDA-ZROIWOOFSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(S2)N=C(C=C3C)C

SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(S2)N=C(C=C3C)C

Kanonische SMILES

CC1=CC=C(C=C1)C=C2C(=O)C3=C(S2)N=C(C=C3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.